![molecular formula C7H11F3N4 B1476722 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine CAS No. 1863438-58-7](/img/structure/B1476722.png)
1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine
Overview
Description
1-(2-Azidoethyl)pyrrolidine (AZEP) is a compound that has been prepared in laboratories . It’s used in various chemical reactions and has certain physical and chemical properties .
Chemical Reactions Analysis
AZEP has been used in a three-component alkene alkylazidation using sodium azide and heteroarenium salts . Another reaction involves the transformation of esters of 1,2-azido alcohols into α-amido ketones .Physical And Chemical Properties Analysis
AZEP’s density and dynamic viscosity were measured over the temperature range from 273.15 K to 373.15 K. Its vapor pressure was determined in the range of (311.75–418.15) K .Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
Pyrrolidines are significant in various fields, such as medicine, where they are used in drug development, and in industry, for applications like dyes and agrochemical substances. The synthesis of pyrrolidines, including those with trifluoromethyl groups, can be achieved through [3+2] cycloaddition reactions, showcasing their versatility in organic synthesis. These reactions can proceed under mild conditions, leading to pyrrolidine derivatives with specific structural features (Żmigrodzka et al., 2022).
Fluorinated Pyrrolidine Building Blocks
The introduction of fluorous substituents into pyrrolidine structures can dramatically enhance their properties, making them useful for a wide range of applications. The preparation and utilization of a new trifluoromethylated azomethine ylide precursor have led to the development of fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks, indicating the importance of such modifications in enhancing the efficacy of molecules (Tran et al., 2012).
Asymmetric Synthesis Techniques
Asymmetric synthesis of trifluoromethylated pyrrolidines through catalytic processes has been explored, achieving excellent stereoselectivity. This method highlights the capacity for creating structurally complex pyrrolidine derivatives with potential applications in medicinal chemistry and as organocatalysts. Such techniques demonstrate the utility of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine and related compounds in constructing molecules with precise chiral features (Li et al., 2011; Li et al., 2012).
Medicinal Chemistry and Organic Synthesis
Fluoropyrrolidines and (fluoroalkyl)pyrrolidines are key in the preparation of medicinal drugs and as organocatalysts, underscoring the broad applicability of such compounds in both medicinal chemistry and organic synthesis. The synthesis approaches vary from direct fluorination to multistep processes, utilizing fluoroalkyl precursors to achieve desired functionalities and properties in the final compounds (Pfund & Lequeux, 2017).
properties
IUPAC Name |
1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N4/c8-7(9,10)6-1-3-14(5-6)4-2-12-13-11/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOOIKZPEPREHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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